1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a cyclopropylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, while the cyclopropylcarbonyl group is added via an acylation reaction. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **(S)-N-((S)-1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
- **5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structural features allow for a wide range of modifications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C17H20ClN3O3 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3/c18-13-2-1-3-14(9-13)21-10-12(8-15(21)22)17(24)20-7-6-19-16(23)11-4-5-11/h1-3,9,11-12H,4-8,10H2,(H,19,23)(H,20,24) |
InChI Key |
XGZSSNZTZFXFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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